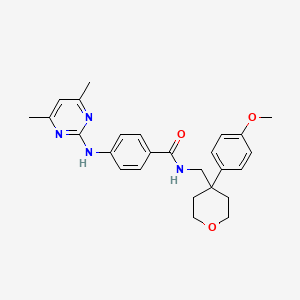![molecular formula C26H27N5O5 B10989565 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B10989565.png)
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-イミダゾール-4-イル)エチル]ブタンアミドは、医薬品化学、薬理学、材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、イソインドロキナゾリンとイミダゾール部分の組み合わせにより、ユニークな構造を特徴とし、多様な生物活性や化学的性質に貢献する可能性があります。
製法
合成ルートと反応条件
4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-イミダゾール-4-イル)エチル]ブタンアミドの合成は、通常、複数のステップを伴います。
イソインドロキナゾリンコアの形成: このステップは、通常、適切な無水フタル酸誘導体をアミンと縮合させて、イソインドロキナゾリンコアを形成することから始まります。反応条件には、酢酸や硫酸などの触媒の存在下で加熱することが含まれます。
ジメトキシ基の導入: ジメトキシ基は、塩基性条件下で硫酸ジメチルやヨウ化メチルなどの試薬を使用して、メチル化反応によって導入できます。
イミダゾール部分の結合: イミダゾール基は、通常、求核置換反応によって導入され、ここで、イミダゾール誘導体がイソインドロキナゾリンコアの適切な脱離基と反応します。
ブタンアミドリンカーの形成: 最後のステップでは、イミダゾールを含む中間体を塩基性条件下でブタノイルクロリド誘導体とカップリングさせて、ブタンアミドリンカーを形成します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクターの使用、クロマトグラフィーなどの高度な精製技術、厳格な品質管理対策が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するアルデヒドやカルボン酸を生成する可能性があります。
還元: 還元反応は、イソインドロキナゾリンコアのカルボニル基を標的にし、それらをアルコールに変換することが可能です。
置換: イミダゾール部分は、求核置換反応に参加して、さらなる官能基化を可能にすることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性条件で使用します。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬を使用します。
置換: アミンやチオールなどの求核試薬を塩基性条件で使用します。
主な生成物
酸化: アルデヒドやカルボン酸の生成。
還元: アルコールの生成。
置換: 使用した求核試薬に応じて、さまざまな置換誘導体の生成。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。そのユニークな構造により、さまざまな化学修飾が可能になり、有機合成において貴重な中間体となります。
生物学
生物学的に、この化合物は、酵素阻害、受容体結合、または抗菌活性などのさまざまな活性を示す可能性があります。そのイミダゾール部分は、生物学的標的との相互作用で特に知られています。
医学
医学において、この化合物は、その潜在的な治療効果について調査することができます。それは、がんや感染症などの特定の疾患を標的にする新しい薬の開発のためのリード化合物として機能する可能性があります。
産業
産業において、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用することができます。そのユニークな構造は、これらの材料に望ましい特性を付与する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Isoindoloquinazoline Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazoline core. Reaction conditions may include heating in the presence of a catalyst such as acetic acid or sulfuric acid.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Imidazole Moiety: The imidazole group is typically introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the isoindoloquinazoline core.
Formation of the Butanamide Linker: The final step involves coupling the imidazole-containing intermediate with a butanoyl chloride derivative under basic conditions to form the butanamide linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoloquinazoline core, potentially converting them to alcohols.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. Its imidazole moiety is particularly known for interacting with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用機序
4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-イミダゾール-4-イル)エチル]ブタンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。イミダゾール部分は、金属イオンや酵素の活性部位に結合することができ、一方、イソインドロキナゾリンコアは、タンパク質の疎水性ポケットと相互作用する可能性があります。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-ピロール-1-イル)エチル]ブタンアミド
- 4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-ピラゾール-1-イル)エチル]ブタンアミド
独自性
類似化合物と比較して、4-(9,10-ジメトキシ-5,11-ジオキソ-6a,11-ジヒドロイソインドロ[2,1-a]キナゾリン-6(5H)-イル)-N-[2-(1H-イミダゾール-4-イル)エチル]ブタンアミドは、イソインドロキナゾリンとイミダゾール部分の特定の組み合わせにより際立っています。このユニークな構造は、異なる生物活性と化学的性質を付与する可能性があり、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C26H27N5O5 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]butanamide |
InChI |
InChI=1S/C26H27N5O5/c1-35-20-10-9-18-22(23(20)36-2)26(34)31-19-7-4-3-6-17(19)25(33)30(24(18)31)13-5-8-21(32)28-12-11-16-14-27-15-29-16/h3-4,6-7,9-10,14-15,24H,5,8,11-13H2,1-2H3,(H,27,29)(H,28,32) |
InChIキー |
WNFWOJYURUNPSY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCC5=CN=CN5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid](/img/structure/B10989482.png)
![N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10989490.png)
![(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B10989519.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10989521.png)
![N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10989523.png)
![1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10989525.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989536.png)
![N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10989537.png)

![3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10989555.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10989566.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10989569.png)
